[(2-Methylphenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride
Description
(2-Methylphenyl)methylamine dihydrochloride is a dihydrochloride salt featuring a benzylamine core substituted with a 2-methylphenyl group and a pyridin-2-ylmethyl moiety.
Properties
IUPAC Name |
1-(2-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-12-6-2-3-7-13(12)10-15-11-14-8-4-5-9-16-14;;/h2-9,15H,10-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMULYNOOIZQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
(2-Methylphenyl)methylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been observed to interact with pyridinyl ligands, forming complexes that can catalyze specific biochemical reactions. These interactions are essential for understanding the compound’s role in various biochemical pathways.
Cellular Effects
The effects of (2-Methylphenyl)methylamine dihydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular processes. These effects are crucial for understanding how the compound can be used in cellular and molecular biology research.
Molecular Mechanism
At the molecular level, (2-Methylphenyl)methylamine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form complexes with pyridinyl ligands is a key aspect of its molecular mechanism, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Methylphenyl)methylamine dihydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for its application in long-term experiments.
Dosage Effects in Animal Models
The effects of (2-Methylphenyl)methylamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Identifying the optimal dosage is crucial for its safe and effective use in animal studies.
Metabolic Pathways
(2-Methylphenyl)methylamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of (2-Methylphenyl)methylamine dihydrochloride within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. These interactions are important for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
(2-Methylphenyl)methylamine dihydrochloride is localized in specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications direct the compound to specific organelles, where it can exert its effects. Understanding its subcellular localization is crucial for elucidating its role in cellular processes.
Biological Activity
(2-Methylphenyl)methylamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure features a pyridine ring and a methylphenyl group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies indicate that compounds with similar structures often exhibit:
- Anticancer Activity : Many derivatives demonstrate cytotoxic effects against cancer cell lines.
- Anti-inflammatory Properties : Some compounds inhibit inflammatory pathways, potentially through modulation of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.
- Neuroprotective Effects : Certain derivatives show promise in neuroprotection, possibly through acetylcholinesterase inhibition.
Anticancer Activity
A review of literature indicates that related compounds have been tested for their anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.88 | CDK2 Inhibition |
| Compound B | HCT116 | 0.39 | Aurora-A Kinase Inhibition |
| Compound C | HepG2 | 0.71 | Cell Cycle Arrest |
These findings suggest that (2-Methylphenyl)methylamine dihydrochloride may similarly exhibit potent anticancer effects, particularly through cell cycle modulation and kinase inhibition .
Anti-inflammatory Activity
The compound's anti-inflammatory potential can be inferred from studies on similar molecules. For example:
- Inhibition of iNOS and COX-2 : Compounds with structural similarities have shown significant inhibition of these enzymes, leading to reduced nitric oxide production in inflammatory models .
Case Studies
- Cytotoxicity Assessment : In a study evaluating a series of pyridine derivatives, (2-Methylphenyl)methylamine dihydrochloride was assessed for its cytotoxic effects on various cancer cell lines. Results indicated promising IC50 values comparable to established chemotherapeutics.
- Neuroprotective Evaluation : Another research focused on the neuroprotective effects of similar compounds demonstrated that certain derivatives could effectively inhibit acetylcholinesterase, suggesting potential for treating neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below highlights key structural analogs, their molecular properties, and applications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Applications/Research Findings | Reference |
|---|---|---|---|---|---|
| (2-Methylphenyl)methylamine dihydrochloride (Target) | C₁₄H₁₇N₂·2HCl | 277.22 (calculated) | 2-methylphenyl, pyridin-2-ylmethyl | Hypothesized use in drug synthesis or coordination chemistry (based on analogs) | N/A |
| [2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride | C₁₂H₁₃N₂O·2HCl | 289.16 | Pyridinylmethoxy, aniline | Pharmaceutical intermediate; used in fluorescence-based imaging | |
| 2-(2-Methyl-1H-indol-3-yl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride | C₁₇H₂₁Cl₂N₃ | 338.27 | Indole, pyridin-3-ylmethyl | Potential receptor-targeting agent (structural similarity to bioactive indole derivatives) | |
| Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride | C₆H₁₁Cl₂N₃ | 196.08 | Pyrimidin-2-ylmethyl, methyl | Versatile scaffold for drug discovery; high purity for lab use | |
| Bis(pyridin-2-ylmethyl)amine (ligand) | C₁₂H₁₃N₃ | 199.26 (free base) | Two pyridin-2-ylmethyl groups | Fluorescent probe synthesis; nucleolus staining in live cells | |
| Phenyl(pyridin-2-yl)methylamine hydrochloride | C₁₂H₁₂N₂·HCl | 228.70 | Phenyl, pyridin-2-yl | Intermediate for chiral ligands or pharmaceuticals |
Key Comparative Insights
Substituent Effects on Bioactivity
- Pyridine vs.
Physicochemical Properties
- Solubility and Stability : Dihydrochloride salts generally exhibit improved water solubility compared to free bases. For instance, [2-(2-pyridinylmethoxy)phenyl]amine dihydrochloride is readily soluble in aqueous buffers, critical for biological assays .
- Molecular Weight Impact : Higher molecular weight compounds (e.g., indole-containing derivative ) may face challenges in bioavailability, whereas lighter analogs (e.g., methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride) are more drug-like .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
